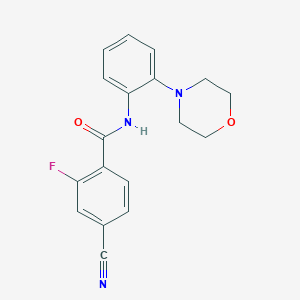![molecular formula C18H19F2NO3 B250744 N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)
N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide, commonly known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB belongs to the class of benzamide derivatives and has been synthesized using different methods.
作用機序
The mechanism of action of DFB is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, DFB has been shown to activate the p53 pathway and inhibit the Akt pathway, leading to cell cycle arrest and apoptosis. In neuronal cells, DFB has been reported to block the NMDA receptor and the TRPV1 channel, which are involved in pain perception and synaptic plasticity. In T cells, DFB has been found to inhibit the activation of the nuclear factor of activated T cells (NFAT) and the mitogen-activated protein kinase (MAPK) pathway, leading to the suppression of cytokine production and T cell proliferation.
Biochemical and Physiological Effects:
DFB has been shown to have various biochemical and physiological effects, depending on the target cell type and concentration. In cancer cells, DFB has been reported to induce DNA damage, activate caspases, and inhibit cell proliferation and migration. In neuronal cells, DFB has been found to reduce the excitotoxicity and inflammation associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. In T cells, DFB has been shown to suppress the differentiation and activation of effector T cells and promote the expansion of regulatory T cells.
実験室実験の利点と制限
DFB has several advantages for lab experiments, including its high potency, selectivity, and solubility in organic solvents. DFB can be easily synthesized and purified using standard techniques, and its effects can be easily monitored using various assays such as cell viability, apoptosis, and cytokine production. However, DFB also has some limitations, including its potential toxicity and side effects at high concentrations, its limited stability in aqueous solutions, and its potential interference with other cellular processes.
将来の方向性
There are several future directions for the research on DFB, including the identification of its molecular targets and signaling pathways, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy and safety in preclinical and clinical studies. DFB may also have potential applications in other fields, such as pain management, cardiovascular diseases, and infectious diseases. Further research on DFB may lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
合成法
DFB can be synthesized using different methods, including the condensation of 2-(difluoromethoxy)aniline and 4-isobutoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Alternatively, DFB can be prepared through the reaction of 2-(difluoromethoxy)aniline with 4-isobutoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine. The yield and purity of DFB can be improved by using appropriate purification techniques such as column chromatography.
科学的研究の応用
DFB has been extensively investigated for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, DFB has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DFB has also been found to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. In neurobiology, DFB has been reported to modulate the activity of ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel. In immunology, DFB has been shown to suppress the activation of T cells and the production of pro-inflammatory cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).
特性
分子式 |
C18H19F2NO3 |
|---|---|
分子量 |
335.3 g/mol |
IUPAC名 |
N-[2-(difluoromethoxy)phenyl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C18H19F2NO3/c1-12(2)11-23-14-9-7-13(8-10-14)17(22)21-15-5-3-4-6-16(15)24-18(19)20/h3-10,12,18H,11H2,1-2H3,(H,21,22) |
InChIキー |
OEVFNIBFTYEZMN-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
正規SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B250675.png)

![4-cyano-2-fluoro-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250679.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B250680.png)

![N-[4-(aminosulfonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B250683.png)
